molecular formula C20H24N2O5 B1193377 3-(4-methylphenyl)-5-(1-propyl-3,6-dihydro-2H-pyridin-5-yl)-1,2-oxazole;oxalic acid CAS No. 1794760-28-3

3-(4-methylphenyl)-5-(1-propyl-3,6-dihydro-2H-pyridin-5-yl)-1,2-oxazole;oxalic acid

Cat. No.: B1193377
CAS No.: 1794760-28-3
M. Wt: 372.4 g/mol
InChI Key: IWSFHSVGBKPYFN-UHFFFAOYSA-N
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Description

PD 144418 oxalate is a highly potent and selective sigma 1 receptor ligand. It displays a Ki value of 0.08 nanomolar for sigma 1 receptors and 1377 nanomolar for sigma 2 receptors . This compound exhibits negligible affinity for other receptors, ion channels, and enzymes. Additionally, PD 144418 oxalate demonstrates potential antipsychotic activity .

Biochemical Analysis

Biochemical Properties

PD 144418 Oxalate plays a significant role in biochemical reactions by interacting primarily with sigma-1 receptors. The compound exhibits a high affinity for sigma-1 receptors with a Ki value of 0.08 nM, while showing much lower affinity for sigma-2 receptors (Ki value of 1377 nM) . PD 144418 Oxalate does not significantly interact with other receptors, ion channels, or enzymes . This selective binding suggests that PD 144418 Oxalate can modulate sigma-1 receptor-mediated pathways without affecting other signaling mechanisms.

Cellular Effects

PD 144418 Oxalate influences various cellular processes by binding to sigma-1 receptors. This interaction can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, PD 144418 Oxalate has been shown to antagonize mescaline-induced scratching in mice and attenuate cocaine-induced hyperactivity . These effects suggest that PD 144418 Oxalate may modulate neurotransmitter systems and influence neuronal activity, potentially offering therapeutic benefits for neuropsychiatric disorders.

Molecular Mechanism

At the molecular level, PD 144418 Oxalate exerts its effects by binding to sigma-1 receptors, which are involved in various cellular functions, including modulation of ion channels, regulation of neurotransmitter release, and protection against cellular stress . The binding of PD 144418 Oxalate to sigma-1 receptors can lead to changes in gene expression and enzyme activity, contributing to its observed pharmacological effects. For example, PD 144418 Oxalate has been shown to reverse NMDA-induced increases in cyclic GMP levels in rat cerebellar slices, indicating its role in modulating glutamatergic signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of PD 144418 Oxalate can change over time. The compound has been shown to maintain its stability and activity in various experimental conditions. Long-term studies have demonstrated that PD 144418 Oxalate can consistently antagonize mescaline-induced scratching and attenuate cocaine-induced hyperactivity in mice . These findings suggest that PD 144418 Oxalate has a stable and sustained effect on sigma-1 receptor-mediated pathways.

Dosage Effects in Animal Models

The effects of PD 144418 Oxalate vary with different dosages in animal models. At lower doses, PD 144418 Oxalate effectively antagonizes mescaline-induced scratching without affecting spontaneous motor activity . Higher doses may lead to more pronounced effects on neurotransmitter systems and behavior. It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential adverse effects.

Metabolic Pathways

PD 144418 Oxalate is involved in metabolic pathways that include interactions with sigma-1 receptors. The compound’s selective binding to these receptors suggests that it may influence metabolic flux and metabolite levels associated with sigma-1 receptor-mediated pathways

Transport and Distribution

PD 144418 Oxalate is transported and distributed within cells and tissues primarily through its interaction with sigma-1 receptors. The compound’s high affinity for these receptors facilitates its localization and accumulation in tissues where sigma-1 receptors are expressed . This selective distribution may contribute to the compound’s pharmacological effects and therapeutic potential.

Subcellular Localization

The subcellular localization of PD 144418 Oxalate is primarily determined by its interaction with sigma-1 receptors. These receptors are located in various cellular compartments, including the endoplasmic reticulum, mitochondria, and plasma membrane . The binding of PD 144418 Oxalate to sigma-1 receptors in these compartments can influence the compound’s activity and function, contributing to its observed effects on cellular processes.

Preparation Methods

Chemical Reactions Analysis

PD 144418 oxalate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of PD 144418 oxalate may result in the formation of corresponding oxides, while reduction may yield the corresponding reduced forms .

Scientific Research Applications

PD 144418 oxalate has a wide range of scientific research applications, including:

Properties

IUPAC Name

3-(4-methylphenyl)-5-(1-propyl-3,6-dihydro-2H-pyridin-5-yl)-1,2-oxazole;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O.C2H2O4/c1-3-10-20-11-4-5-16(13-20)18-12-17(19-21-18)15-8-6-14(2)7-9-15;3-1(4)2(5)6/h5-9,12H,3-4,10-11,13H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSFHSVGBKPYFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC=C(C1)C2=CC(=NO2)C3=CC=C(C=C3)C.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101336203
Record name PD 144418 oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101336203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1794760-28-3
Record name PD 144418 oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101336203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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